molecular formula C20H16O3 B12901147 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one CAS No. 56282-17-8

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B12901147
CAS No.: 56282-17-8
M. Wt: 304.3 g/mol
InChI Key: RHJORMNNSJVMRP-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one (CAS 78772-71-1) is a substituted benzofuran-1(3H)-one derivative featuring a 4-methoxy-1-naphthyl group and a methyl substituent at the 3-position. Benzofuranones are heterocyclic compounds of significant interest due to their diverse pharmacological properties, including antitumor, antiviral, and antiplatelet activities . This article provides a comparative analysis with structurally related benzofuranones, focusing on substituent effects, synthetic methodologies, and biological activities.

Properties

CAS No.

56282-17-8

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C20H16O3/c1-20(16-10-6-5-9-15(16)19(21)23-20)17-11-12-18(22-2)14-8-4-3-7-13(14)17/h3-12H,1-2H3

InChI Key

RHJORMNNSJVMRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-1-naphthaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the naphthyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one (CAS: N/A)
  • Substituents : 2-Methoxy-naphthyl at C3.
  • Crystal Data: Monoclinic (P21/c), Z = 8, V = 2924.79 ų, β = 91.657° .
  • Key Differences : The methoxy group at the 2-position on the naphthyl ring creates steric and electronic variations compared to the 4-methoxy analog. This positional isomerism may influence π-π stacking interactions in crystal lattices and receptor binding in biological systems.
3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS: 3453-64-3)
  • Substituents : Two methyl groups at C3.
  • Crystal Symmetry : Mirror plane symmetry between methyl groups .
  • Key Differences : The absence of aromatic substituents reduces molecular weight (162.19 vs. 318.36) and simplifies synthesis. This compound serves as an intermediate for anthrone derivatives rather than direct pharmacological use.
5-Methoxy-2-benzofuran-1(3H)-one (CAS: N/A)
  • Substituents : Methoxy at C5 of the benzofuran core.
  • Planarity : Near-planar structure (mean deviation: 0.010 Å) with intermolecular C–H⋯O hydrogen bonds .
  • Key Differences : The methoxy group’s position on the benzofuran ring (vs. a naphthyl system) limits conjugation but enhances solubility.

Pharmacological and Functional Comparisons

Compound Biological Activity Mechanism/Application Reference
3-(4-Methoxy-1-naphthyl)-3-methyl- Not explicitly reported Likely explored for antitumor/antiviral*
3-(2-Methoxynaphthalen-1-yl)- Antitumor, fungicidal DNA intercalation or enzyme inhibition
5-Methoxy-2-benzofuran-1(3H)-one Phytotoxic, antioxidant Free radical scavenging
3,3-Bis(2-methoxyphenyl)- No direct data Structural analog for polymer synthesis

*Inferred from naphthyl-containing analogs in and .

Substituent Effects on Properties

  • Electron-Donating Groups : Methoxy groups enhance stability and solubility but may reduce metabolic resistance.
  • Naphthyl vs.
  • Steric Bulk : 3,3-Dimethyl and bis-phenyl derivatives exhibit hindered rotation, affecting crystallization and reactivity .

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